molecular formula C20H25N3O4 B2834458 2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide CAS No. 898457-05-1

2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide

Cat. No. B2834458
CAS RN: 898457-05-1
M. Wt: 371.437
InChI Key: RZCRBAHAQJAXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical product offered by Benchchem. It is a part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Synthesis Analysis

The synthesis of this compound is part of a broader effort to design and create potent anti-tubercular agents . The compounds were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

  • Antihistamine and Mast Cell Stabilizing Properties

    • A study by Buckle et al. (1986) explored N-benzylpiperazino derivatives of benzopyrano[2,3-d]-1,2,3-triazol-9(1H)-one for their H1-antihistamine activity. These compounds showed potential in stabilizing mast cells and inhibiting histamine release, indicating their relevance in antianaphylactic activity in specific systems (Buckle et al., 1986).
  • Catalytic Applications in Organic Synthesis

    • Niknam et al. (2013) found that Silica-bonded N-propylpiperazine sodium n-propionate acts as an efficient solid base for synthesizing various 4H-pyran derivatives. This highlights its use as a recyclable heterogeneous solid base catalyst in organic synthesis (Niknam et al., 2013).
  • Development of Anti-Inflammatory and Antinociceptive Agents

    • Altenbach et al. (2008) conducted structure-activity studies on 2-aminopyrimidine-containing histamine H4 receptor ligands. One compound, showing potential as an anti-inflammatory agent and antinociceptive activity in pain models, indicates the role of these derivatives in developing new pharmacological agents (Altenbach et al., 2008).
  • Synthesis of Dyes for Polyester Fibres

    • Research by Rangnekar and Dhamnaskar (1990) involved the synthesis of 5-hetarylpyrazolo[3,4-b]pyrazines, which were applied as disperse dyes for polyester fibers. This illustrates the compound's application in textile dyeing and coloration technologies (Rangnekar & Dhamnaskar, 1990).
  • Ligands for Central Nervous System Receptors

    • A study by Beduerftig et al. (2001) developed 4-substituted-(1-benzylpiperazin-2-yl)methanols from (S)-serine, which showed promising interaction with σ1-receptors. This underscores the potential of these compounds in central nervous system studies (Beduerftig et al., 2001).
  • Synthesis of Pyrano[2,3-c]-Pyrazoles

    • Al-Matar et al. (2010) demonstrated a one-pot solvent-free synthesis of Pyrano[2,3-c]pyrazoles, highlighting the compound's utility in streamlined and environmentally friendly chemical synthesis (Al-Matar et al., 2010).

properties

IUPAC Name

2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-21-20(25)15-27-19-14-26-17(11-18(19)24)13-23-9-7-22(8-10-23)12-16-5-3-2-4-6-16/h2-6,11,14H,7-10,12-13,15H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCRBAHAQJAXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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